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(Piperidin-4-yl)phosphonic acid

Cat. No.: B13220441
M. Wt: 165.13 g/mol
InChI Key: SIUHDQKKTWZIQP-UHFFFAOYSA-N
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Description

Contextualization within Phosphonic Acid Chemistry and its Bioactive Roles

Phosphonic acids are a class of organophosphorus compounds characterized by a C-PO(OH)₂ group. wikipedia.org They are recognized for their ability to act as stable mimics of phosphate (B84403) esters, which are ubiquitous in biological systems. nih.govnih.gov This bioisosteric relationship is a cornerstone of their medicinal importance, as the carbon-phosphorus (C-P) bond in phosphonates is significantly more resistant to enzymatic and chemical degradation than the phosphate ester's oxygen-phosphorus (P-O) bond. nih.govnih.gov

This inherent stability allows phosphonate-containing molecules to act as potent and often competitive inhibitors of enzymes that process phosphate-containing substrates. wikipedia.orgnih.gov The therapeutic landscape is populated with successful phosphonate-based drugs, including the antiviral medications tenofovir, cidofovir, and adefovir, as well as bisphosphonates like etidronic acid and clodronic acid used in the treatment of osteoporosis. wikipedia.orgresearchgate.net The diverse biological activities of phosphonic acids extend to antimicrobial, anticancer, and antihypertensive properties. nih.govresearchgate.net

Significance of Piperidine (B6355638) Scaffolds in Medicinal Chemistry and Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs in pharmaceuticals. arizona.edu Over 70 FDA-approved drugs incorporate a piperidine scaffold, highlighting its importance in drug design. arizona.eduenamine.net The inclusion of a piperidine moiety can profoundly influence a molecule's physicochemical and pharmacokinetic properties. enamine.netthieme-connect.com

Specifically, piperidine scaffolds can:

Modulate lipophilicity and metabolic stability. enamine.net

Enhance biological activity and selectivity. thieme-connect.com

Improve pharmacokinetic profiles. thieme-connect.com

Introduce three-dimensionality to a molecule, which can be advantageous for binding to biological targets. rsc.org

The versatility of the piperidine ring allows it to be a key component in a wide array of therapeutic agents, including those targeting the central nervous system, as well as antihistamines, anticancer drugs, and analgesics. arizona.edu

Overview of Current Academic Research Trajectories for (Piperidin-4-yl)phosphonic Acid

Current research on this compound is multifaceted, primarily focusing on its synthesis and potential as a pharmacological agent. Investigations have explored its capacity to interact with biological systems, with studies suggesting potential applications in antimicrobial, antiviral, and anticancer therapies, as well as in neuropharmacology.

The synthesis of this compound and its analogues is a key area of investigation. For instance, researchers have developed methods for synthesizing piperidin-4-ylphosphonic acid analogues of the inhibitory neurotransmitter GABA, highlighting its potential as a scaffold for creating molecules that can interact with specific biological targets. rsc.org These synthetic efforts are crucial for producing the compound in sufficient purity and quantity for further biological evaluation.

Historical Context and Evolution of Research on Phosphonates with Heterocyclic Moieties

The field of organophosphorus chemistry has a rich history, with the first synthesis of bisphosphonates dating back to 1897. wikipedia.org However, the exploration of phosphonates as effective chelating agents began in earnest in the mid-20th century. wikipedia.org The deliberate incorporation of heterocyclic moieties into phosphonate (B1237965) structures is a more recent development, driven by the desire to create novel molecules with enhanced biological activity and specificity.

Early syntheses of heterocyclic α-functionalized phosphonates were reported in the 1970s. chim.it Over the decades, synthetic methodologies have evolved, allowing for the preparation of a wider variety of phosphonates containing diverse heterocyclic systems, including pyridine (B92270), thiophene, furan, pyrrole, and imidazole. chim.it This has led to the discovery of acyclic nucleoside phosphonates with potent antiviral activities and other heterocyclic phosphonates with promising therapeutic potential. nih.govresearchgate.net The development of this compound represents a continuation of this trend, combining the well-established bioactivity of the phosphonic acid group with the favorable pharmacological properties of the piperidine scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12NO3P B13220441 (Piperidin-4-yl)phosphonic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H12NO3P

Molecular Weight

165.13 g/mol

IUPAC Name

piperidin-4-ylphosphonic acid

InChI

InChI=1S/C5H12NO3P/c7-10(8,9)5-1-3-6-4-2-5/h5-6H,1-4H2,(H2,7,8,9)

InChI Key

SIUHDQKKTWZIQP-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1P(=O)(O)O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathway Elucidation for Piperidin 4 Yl Phosphonic Acid

Established Synthetic Routes and Mechanistic Investigations of Phosphonylation Reactions

Several classical organophosphorus reactions form the bedrock for the synthesis of piperidine (B6355638) phosphonates. These methods are valued for their reliability, though they sometimes require harsh conditions.

One of the most fundamental methods for forming a carbon-phosphorus (C-P) bond is the Michaelis-Arbuzov reaction . This reaction typically involves the treatment of an alkyl halide with a trialkyl phosphite (B83602). In the context of piperidine derivatives, a 4-halopiperidine, protected on the nitrogen, can be reacted with a phosphite ester to yield the corresponding diethyl (piperidin-4-yl)phosphonate. The reaction proceeds via an SN2-type nucleophilic attack of the phosphorus atom on the alkyl halide, forming a quasi-phosphonium salt intermediate, which then dealkylates to the final phosphonate (B1237965) product.

The Pudovik reaction offers another pathway, involving the addition of a dialkyl phosphite to an imine. For the synthesis of (piperidin-4-yl)phosphonic acid precursors, this would typically start with a piperidin-4-one derivative. The ketone is first converted to an imine or enamine, which then reacts with a dialkyl phosphite, often under basic catalysis, to form the α-aminophosphonate.

The Kabachnik-Fields reaction , also known as the phospha-Mannich reaction, is a one-pot, three-component condensation of a carbonyl compound, an amine, and a dialkyl phosphite. Starting with piperidin-4-one, an external amine, and a dialkyl phosphite, this reaction can be used to synthesize N-substituted-4-amino-4-phosphonylpiperidines. However, if ammonia (B1221849) is used as the amine component and the reaction is followed by deamination and reduction, it can be adapted to form the target piperidinylphosphonate skeleton. The reaction is versatile and can be promoted by either acid or base catalysts.

A newer protocol for the phosphonylation of pyridinium (B92312) salts has also been developed, which employs trialkyl phosphites and formic acid on a silica (B1680970) promoter to generate piperidinyl phosphonates in moderate to good yields (38-81%).

These established routes are summarized in the table below:

Reaction NameReactantsKey Features
Michaelis-Arbuzov Reaction N-protected 4-halopiperidine + Trialkyl phosphiteForms a stable C-P bond; often requires elevated temperatures.
Pudovik Reaction Piperidin-4-one derivative (as imine/enamine) + Dialkyl phosphiteAddition reaction across a C=N bond; typically base-catalyzed.
Kabachnik-Fields Reaction Piperidin-4-one + Amine + Dialkyl phosphiteOne-pot, three-component reaction; versatile catalytic conditions.
Pyridinium Salt Phosphonylation Pyridinium salt + Trialkyl phosphite + Formic acid/SilicaA newer method providing moderate to good yields.

Mechanistic studies of these reactions highlight the dual nucleophilic and electrophilic nature of the phosphorus reagents and the importance of the reaction intermediates, such as the quasi-phosphonium salts in the Michaelis-Arbuzov reaction.

Development of Novel and Efficient Synthetic Strategies for Piperidine-4-yl Phosphonates

As the demand for enantiomerically pure pharmaceuticals has grown, so has the need for synthetic methods that can control stereochemistry. This has led to the development of more sophisticated strategies for synthesizing chiral piperidine phosphonates.

Stereoselective Synthesis Approaches

Stereoselective synthesis aims to control the formation of all stereoisomers. In the context of this compound, which has a chiral center at the C4 position if substituted, this is of high importance.

One common strategy involves the use of chiral auxiliaries . These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical course of a reaction. For example, a chiral auxiliary can be attached to the nitrogen of the piperidine ring or to the phosphonate group itself. After the stereoselective phosphonylation reaction, the auxiliary is removed to yield the enantiomerically enriched product. Oxazolidinones and camphorsultam are examples of effective chiral auxiliaries used in various asymmetric syntheses.

Another approach is substrate-controlled synthesis , where the existing stereocenters in a complex starting material dictate the stereochemistry of the newly formed centers. For instance, starting from a chiral pool material like a carbohydrate or an amino acid, a piperidine ring can be constructed with a defined stereochemistry. Subsequent phosphonylation can then be influenced by the existing chiral centers.

Catalytic methods are also prominent. A one-pot synthesis of piperidin-4-ols has been developed using a sequence of gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. This method demonstrates excellent diastereoselectivity in the ring formation step.

Enantioselective and Diastereoselective Methodologies

Enantioselective and diastereoselective methods are more specific forms of stereoselective synthesis that aim to produce a single enantiomer or diastereomer, respectively.

Enantioselective catalysis is a powerful tool where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically pure product. Chiral phosphoric acids have been successfully used as catalysts in the intramolecular cyclization of unsaturated acetals to produce functionalized chiral piperidines with high enantioselectivity. Theoretical studies have shed light on the mechanism, suggesting the formation of a mixed chiral phosphate (B84403) acetal (B89532) intermediate that undergoes an SN2'-like displacement.

A rhodium-catalyzed asymmetric reductive Heck reaction of boronic acids with a pyridine (B92270) derivative has been reported to produce 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. These can then be reduced to the corresponding chiral piperidines.

The table below highlights some modern stereoselective approaches:

MethodologyApproachKey Features
Chiral Auxiliary Temporary attachment of a chiral group (e.g., oxazolidinone) to the substrate.Reliable and versatile; requires additional protection and deprotection steps.
Substrate Control Use of chiral starting materials (e.g., amino acids, carbohydrates) to direct stereochemistry.Effective for complex targets; relies on the availability of suitable chiral precursors.
Enantioselective Catalysis Use of a chiral catalyst (e.g., chiral phosphoric acid, Rh-complex) to favor one enantiomer.Highly efficient (catalytic amounts); catalyst development can be challenging.
Asymmetric Cycloaddition Strain-release cycloaddition of 2H-azirine 3-phosphonates acting as chiral iminodienophiles.Provides access to quaternary piperidine phosphonates.

These advanced methodologies represent a significant step forward, enabling the synthesis of specific stereoisomers of this compound and its derivatives for detailed biological evaluation.

Green Chemistry Principles and Sustainable Synthesis Methods in the Context of this compound Production

The principles of green chemistry are increasingly being applied to pharmaceutical synthesis to reduce environmental impact and improve safety and efficiency. For the production of this compound, this involves several key considerations.

Atom Economy: Reactions with high atom economy, where most of the atoms from the reactants are incorporated into the final product, are preferred. Catalytic reactions, such as the enantioselective methods discussed previously, are inherently more atom-economical than methods requiring stoichiometric reagents or chiral auxiliaries. One-pot reactions, like the Kabachnik-Fields reaction, also improve atom and step economy by reducing the number of isolation and purification steps.

Use of Greener Solvents: Traditional organic solvents often pose environmental and health risks. Research has focused on replacing these with more benign alternatives. For the synthesis of piperidin-4-one derivatives, which are key precursors, deep eutectic solvents (DES) like a glucose-urea mixture have been shown to be effective and inexpensive reaction media. Water is also an ideal green solvent, and efforts are ongoing to adapt synthetic routes to aqueous conditions.

Catalysis: The use of catalysts, especially those that are recyclable and non-toxic, is a cornerstone of green chemistry. This includes biocatalysis, where enzymes are used to perform chemical transformations with high selectivity and under mild conditions. While specific examples for this compound are not yet widespread, the potential for using enzymes like lipases, transaminases, or phosphatases in the synthesis is an active area of research. Metal catalysts, while efficient, can be toxic and difficult to remove. The development of heterogeneous catalysts that can be easily filtered out and reused is a key goal.

Energy Efficiency: Microwave-assisted synthesis has emerged as a technique to significantly reduce reaction times and energy consumption. The Michaelis-Arbuzov reaction, for example, can be accelerated using microwave irradiation.

The following table summarizes the application of green chemistry principles to this synthesis:

Green Chemistry PrincipleApplication in this compound Synthesis
Atom Economy Prioritizing catalytic and one-pot reactions (e.g., Kabachnik-Fields).
Safer Solvents & Auxiliaries Using deep eutectic solvents (glucose-urea) or water as reaction media.
Catalysis Developing recyclable heterogeneous catalysts and exploring biocatalytic routes.
Energy Efficiency Employing microwave-assisted synthesis to reduce reaction times and energy input.

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Large-Scale Synthesis Considerations for Research and Development Purposes

Transitioning a synthetic route from a laboratory scale to a larger, pilot-plant or industrial scale for research and development presents a unique set of challenges. For this compound, these considerations are crucial for providing sufficient material for preclinical and clinical studies.

Process Safety: Reactions that are manageable on a small scale can become hazardous when scaled up. Exothermic reactions, for instance, require careful thermal management to prevent runaways. The use of highly reactive or toxic reagents, such as strong acids, bases, or certain metal catalysts, must be carefully controlled with appropriate engineering measures.

Cost-Effectiveness: The cost of starting materials, reagents, and catalysts becomes a major factor on a larger scale. Expensive chiral auxiliaries or complex ligands for catalytic systems may be prohibitive. Therefore, routes that utilize inexpensive and readily available starting materials are favored. For example, syntheses starting from simple pyridines or piperidin-4-ones are often more economically viable.

Purification and Isolation: Purification methods that are common in the lab, such as column chromatography, are often impractical and costly on a large scale. The ideal process would yield a product that can be isolated by simple crystallization or precipitation, minimizing the need for chromatographic purification. The development of a crystalline final product or intermediate is highly desirable.

Regulatory Compliance: For pharmaceutical applications, the synthesis must be conducted under Good Manufacturing Practices (GMP). This requires stringent documentation, quality control, and validation of the entire process to ensure the purity, consistency, and safety of the final compound.

Route Scouting and Optimization: A significant part of scale-up involves re-evaluating and optimizing the chosen synthetic route. This may involve changing solvents, catalysts, or reaction conditions to improve yield, reduce costs, and enhance safety and robustness. For instance, a route that is elegant on a lab scale might be replaced by a longer but more reliable and scalable route.

Key considerations for the large-scale synthesis are outlined in the table below:

ConsiderationKey Aspects for Scale-Up
Safety Thermal management of exothermic reactions; handling of hazardous materials.
Cost Price and availability of starting materials, reagents, and catalysts.
Purification Preference for crystallization over chromatography; development of crystalline intermediates.
Regulatory Adherence to Good Manufacturing Practices (GMP); comprehensive documentation.
Optimization Improving yield, robustness, and process efficiency for large-scale production.

Successful scale-up requires a multidisciplinary approach, involving chemists, chemical engineers, and safety experts to navigate these complex challenges.

Challenges and Future Directions in Synthetic Chemistry of this compound

Despite the progress made, the synthesis of this compound and its analogs continues to present challenges and opportunities for innovation.

Current Challenges:

Stereocontrol: While several stereoselective methods exist, achieving high levels of stereocontrol, particularly for polysubstituted piperidine rings, can still be difficult and require lengthy synthetic sequences.

Direct C-H Phosphonylation: The direct introduction of a phosphonate group onto the piperidine ring via C-H activation would be a highly desirable and atom-economical approach. However, achieving regioselectivity at the C4 position remains a significant hurdle.

Scalability of Asymmetric Methods: Many of the most elegant asymmetric catalytic methods have not yet been demonstrated on a large scale, and the cost and stability of the catalysts can be a barrier to industrial application.

Future Directions:

Development of Novel Catalytic Systems: There is a continuing need for new, more robust, and highly selective catalysts for the asymmetric synthesis of piperidine phosphonates. This includes the development of catalysts based on earth-abundant and non-toxic metals, as well as novel organocatalysts.

Flow Chemistry: The use of continuous flow reactors offers several advantages for the synthesis of this compound, including improved safety, better control over reaction parameters, and easier scale-up. Reactions that are difficult or hazardous in batch mode can often be performed safely and efficiently in flow.

Biocatalysis: The exploration of enzymatic methods for the synthesis of chiral piperidine phosphonates is a promising future direction. Enzymes can offer unparalleled stereoselectivity and operate under mild, environmentally friendly conditions.

Late-Stage Functionalization: Developing methods for the late-stage introduction of the phosphonic acid group or other substituents onto a pre-formed piperidine scaffold would provide rapid access to a diverse range of analogs for structure-activity relationship (SAR) studies.

The future of this compound synthesis will likely be shaped by the integration of these innovative technologies, with a strong emphasis on efficiency, selectivity, and sustainability.

Structure Activity Relationship Sar Studies of Piperidin 4 Yl Phosphonic Acid and Its Analogues

Exploration of Substituent Effects on the Piperidine (B6355638) Ring for Biological Activity

The piperidine ring is a common motif in many biologically active compounds and its substitution pattern plays a pivotal role in determining the pharmacological profile of (Piperidin-4-yl)phosphonic acid analogues. researchgate.net Research has demonstrated that modifications to the piperidine ring can significantly impact binding affinity, selectivity, and pharmacokinetic properties.

For instance, in a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides developed as inhibitors of the presynaptic choline (B1196258) transporter, the substitution on the piperidine nitrogen was found to be critical for activity. The removal of an isopropyl group from the piperidine ether resulted in a significantly less active compound, whereas a methylpiperidine ether analogue was equipotent with the isopropyl version. nih.gov This suggests that a degree of steric bulk on the piperidine nitrogen is tolerated and can even be beneficial for activity. However, excessively bulky substituents, such as cyclohexyl and cyclopentyl groups, were found to be inactive. nih.gov

Furthermore, the position of the substituent on the piperidine ring is also a key determinant of biological activity. Moving the N-methylpiperidine group from the 4-position to the 3-position was tolerated but resulted in a less active compound. nih.gov The presence of a hydroxyl group on the piperidine ring has been shown to have a synergistic influence on the antioxidant properties of certain piperidine analogues. ajchem-a.com

The following table summarizes the effects of various substituents on the piperidine ring on the biological activity of different compound series.

| Compound Series | Substituent on Piperidine Ring | Effect on Biological Activity | Reference | | --- | --- | --- | | 4-methoxy-3-(piperidin-4-yl)oxy benzamides | N-isopropyl | Active | nih.gov | | 4-methoxy-3-(piperidin-4-yl)oxy benzamides | N-methyl | Active, equipotent with N-isopropyl | nih.gov | | 4-methoxy-3-(piperidin-4-yl)oxy benzamides | N-H (unsubstituted) | Much less active | nih.gov | | 4-methoxy-3-(piperidin-4-yl)oxy benzamides | N-cyclohexyl | Inactive | nih.gov | | 4-methoxy-3-(piperidin-4-yl)oxy benzamides | N-cyclopentyl | Inactive | nih.gov | | TEMPO-containing piperidines | Proximal hydroxy group | Synergistic antioxidant properties | ajchem-a.com |

Modifications of the Phosphonic Acid Moiety and Their Consequences on Bioactivity Profiles

The phosphonic acid group is a key functional group in this compound, acting as a stable isostere of a phosphate (B84403) group. nih.gov Modifications to this moiety, such as esterification or its replacement with other acidic groups, can have profound effects on the bioactivity of the resulting analogues.

In a study of diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate derivatives as acid phosphatase inhibitors, the replacement of the diethyl phosphonate (B1237965) group with a phosphonic acid had only a minor decreasing effect on the inhibitory activity. nih.gov This suggests that for this particular target, the phosphonate moiety itself may not be directly involved in binding to the bimetal center in the active site. nih.gov

Conversely, in other systems, the phosphonic acid is crucial for activity. For example, in the design of herbicides, a clear trend was observed where longer phosphonyl side chains significantly increased herbicidal activity. mdpi.com The conversion of phosphonic acids to their corresponding phosphonamidates by reaction with amino acid esters has been explored to create novel bioactive compounds. The nature of the amino acid moiety can influence the biological activity, with proline- and homoserine lactone-derived products showing detectable activity while a glycine (B1666218) derivative remained inactive. mdpi.com

The following table illustrates the impact of modifying the phosphonic acid moiety on the biological activity of different compound series.

Compound Series Modification of Phosphonic Acid Moiety Effect on Biological Activity Reference
Diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonatesReplacement of diethyl phosphonate with phosphonic acidMinor decrease in inhibitory activity nih.gov
Herbicidal phosphonatesLonger phosphonyl side chainsSignificantly increased herbicidal activity mdpi.com
Amino acid-based phosphonamidatesProline- or homoserine lactone-derivedDetectable herbicidal activity mdpi.com
Amino acid-based phosphonamidatesGlycine-derivedInactive mdpi.com

Conformational Analysis and its Implications for Ligand-Target Recognition

The three-dimensional conformation of this compound analogues is a critical factor in their ability to bind to their biological targets. Conformational analysis helps to understand the spatial arrangement of atoms and functional groups, providing insights into the specific interactions that govern ligand-target recognition.

Rational Design Principles for this compound Derivatives based on SAR Data

The wealth of SAR data generated from studies on this compound and its analogues provides a solid foundation for the rational design of new and improved derivatives. By understanding which structural features are essential for activity and which can be modified, medicinal chemists can design compounds with enhanced potency, selectivity, and pharmacokinetic properties. researchgate.net

Key principles for the rational design of this compound derivatives include:

Optimizing Piperidine Substitution: Based on SAR data, specific substituents on the piperidine nitrogen and other positions can be chosen to maximize target engagement. For example, knowing that a methyl or isopropyl group on the nitrogen is favorable for choline transporter inhibition can guide the synthesis of new analogues with similar or improved properties. nih.gov

Fine-tuning the Phosphonic Acid Moiety: The phosphonic acid group can be modified to improve cell permeability or to introduce additional interaction points with the target. Esterification or conversion to phosphonamidates can be explored to modulate the physicochemical properties of the molecule. mdpi.com

Conformational Restriction: Introducing conformational constraints into the piperidine ring or the linker connecting it to other parts of the molecule can lock the compound into a bioactive conformation, potentially increasing affinity and selectivity.

Molecular Hybridization: Combining the this compound scaffold with other pharmacophores known to interact with the target of interest is a powerful strategy for designing novel inhibitors. researchgate.net

A successful example of rational design is the development of potent and selective inhibitors of the choline transporter, where iterative medicinal chemistry efforts, guided by SAR, led to the identification of a probe compound with a drug-like scaffold. nih.gov

Computational Approaches in SAR Elucidation: From QSAR to Pharmacophore Modeling

Computational methods play an increasingly important role in elucidating the SAR of this compound derivatives, accelerating the drug discovery process. pharmacophorejournal.com These approaches range from quantitative structure-activity relationship (QSAR) studies to more advanced techniques like pharmacophore modeling and molecular docking.

Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate the chemical structure of a series of compounds with their biological activity. pharmacophorejournal.com Both 2D-QSAR and 3D-QSAR methods can be employed. 2D-QSAR models use descriptors that can be calculated from the 2D structure, while 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the three-dimensional properties of the molecules. nih.gov These models can help to identify the key physicochemical properties that influence activity and predict the activity of new, unsynthesized compounds. rsc.org

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) required for a molecule to bind to a specific target. nih.govscienceopen.com These models can be generated based on a set of active ligands (ligand-based) or from the structure of the ligand-target complex (structure-based). Pharmacophore models are valuable tools for virtual screening of large compound libraries to identify novel hits with the desired biological activity. nih.gov

Molecular Docking: Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. nih.gov This technique provides detailed insights into the specific interactions between the ligand and the amino acid residues in the binding site. nih.gov Docking studies can be used to rationalize observed SAR data, predict the binding modes of new compounds, and guide the design of derivatives with improved binding affinity.

The integration of these computational approaches provides a powerful platform for understanding the SAR of this compound analogues and for the rational design of novel therapeutic agents. researchgate.net

Investigations into the Biological Target Interactions and Mechanisms of Action of Piperidin 4 Yl Phosphonic Acid

Research on Modulation of Neurotransmitter Systems by (Piperidin-4-yl)phosphonic Acid

Based on its structure as a cyclic analog of gamma-aminobutyric acid (GABA) and its relation to known N-methyl-D-aspartate (NMDA) receptor antagonists, this compound is hypothesized to interact with major neurotransmitter systems.

Direct ligand-receptor binding studies for this compound are not readily found. However, research on analogous compounds provides insight into its likely targets. For instance, piperidinyl-3-phosphinic acid has been investigated as a bioisostere of potent GABA uptake inhibitors. nih.gov Furthermore, derivatives of piperidine (B6355638) are known to interact with a wide array of receptors, including opioid and sigma receptors. nih.govnih.gov

Analogs such as piperidine-4-sulphonic acid have been shown to bind to GABA receptors with high affinity. researchgate.net Studies on these related compounds suggest that this compound would likely exhibit affinity for GABA receptors. Similarly, the structurally related compound 3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid (CPP) is a potent and competitive NMDA receptor antagonist. nih.gov This suggests that this compound may also possess affinity for the NMDA receptor complex.

Table 1: Representative Receptor Binding Affinities of Structural Analogs This table presents data from structural analogs to illustrate the potential binding profile of this compound.

Analog Compound Receptor Target Binding Affinity (KD or Ki)
Piperidine-4-sulphonic acid GABAA Receptor (high-affinity site) KD = 17 ± 7 nM researchgate.net
Piperidine-4-sulphonic acid GABAA Receptor (low-affinity site) KD = 237 ± 100 nM researchgate.net
3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid (CPP) NMDA Receptor Potent Antagonist nih.gov
(+)-cis-5b (a 3,4-disubstituted piperidine) Norepinephrine Transporter (NET) Low nanomolar Kinih.gov

Functional assays for this compound are not detailed in the available literature. However, based on its structural similarity to GABA, it is plausible that it could act as a modulator of the GABAergic system. Piperine (B192125), which contains a piperidine moiety, has been shown to modulate GABAA receptors, suggesting that the piperidine ring can be a key interacting element.

Furthermore, the established role of piperidine derivatives in modulating dopamine (B1211576) neurotransmission suggests another avenue for the biological activity of this compound. google.com Functional assays would be necessary to determine whether it acts as an agonist, antagonist, or allosteric modulator at these potential receptor targets. For example, studies on the NMDA antagonist CPP have demonstrated its ability to produce antinociceptive effects in functional behavioral tests. nih.gov

Enzymatic Inhibition Studies of this compound

The phosphonic acid group is a known pharmacophore for the inhibition of various enzymes, particularly those that process phosphate-containing substrates or have active sites that can accommodate the tetrahedral geometry of the phosphonate (B1237965) group.

While specific enzymes targeted by this compound have not been identified, phosphonic acid analogs of amino acids are known to inhibit aminopeptidases. For example, phosphonic acid analogues of homophenylalanine and phenylalanine have been shown to be potent inhibitors of human and porcine alanine (B10760859) aminopeptidases. mdpi.com Given its structure as a cyclic amino acid analog, this compound could potentially inhibit similar classes of proteases.

Other potential enzyme targets include kinases and phosphatases, where the phosphonic acid could act as a phosphate (B84403) mimetic. Derivatives of piperidine have been developed as inhibitors of protein kinase B (Akt) and other kinases. nih.gov

Detailed kinetic data for the inhibition of enzymes by this compound is not available. To illustrate the type of data that would be generated from such studies, the table below presents inhibitory concentrations for piperidine derivatives against various enzymes.

Table 2: Representative Enzyme Inhibition Data for Piperidine-Containing Compounds This table presents data from various piperidine derivatives to illustrate the potential for enzymatic inhibition by this compound.

Compound Class/Derivative Target Enzyme Inhibitory Concentration (IC50)
Piperidine-spirooxadiazole derivatives α7 Nicotinic Acetylcholine Receptor 3.3 µM to 13.7 µM researchgate.net
1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivative NLRP3 Inflammasome Prevents pyroptosis at 10 µM acs.org
Quinolinyl-iminothiazolines Alkaline Phosphatase IC50 values in the micromolar range

There is no direct evidence to classify this compound as either an active site inhibitor or an allosteric modulator. The phosphonic acid group is often designed to target the active site of enzymes by mimicking a substrate or transition state. However, allosteric modulation by piperidine-containing compounds is a known mechanism. Allosteric modulators bind to a site distinct from the active (orthosteric) site, offering potential for greater selectivity. nih.govgoogle.com

For kinase inhibition, for example, compounds can bind to the ATP-binding site (orthosteric) or to allosteric pockets. The determination of the inhibition mechanism for this compound would require detailed kinetic studies and structural biology, such as X-ray crystallography of the compound bound to its target enzyme.

Analysis of Specific Protein-Ligand Interactions and Binding Modes

The specific protein-ligand interactions of this compound are primarily centered on its role as a structural analog of γ-aminobutyric acid (GABA), targeting GABA receptors, particularly the GABAA subtype. Its design as an analog of the known GABAA agonist isonipecotic acid (piperidine-4-carboxylic acid) strongly suggests that its primary biological target is this major inhibitory neurotransmitter receptor in the central nervous system. wikipedia.org

The binding of this compound to the GABAA receptor is believed to occur at the orthosteric binding site, the same site where the endogenous ligand GABA binds. wikipedia.org This interaction is governed by a combination of electrostatic interactions and hydrogen bonding. The key structural features of the compound that mediate this binding are the piperidine ring and the phosphonic acid group.

The Piperidine Ring and its Nitrogen: The positively charged nitrogen atom within the piperidine ring (at physiological pH) is crucial for interacting with a negatively charged residue, likely a carboxylate group from an aspartate or glutamate (B1630785) residue, in the GABA binding pocket. This mimics the interaction of the ammonium (B1175870) group of GABA.

The Phosphonic Acid Group: The phosphonic acid moiety serves as a bioisostere of the carboxylic acid group found in GABA and isonipecotic acid. The negatively charged phosphonate group is critical for forming strong ionic interactions and hydrogen bonds with positively charged or polar residues, such as arginine or lysine, within the receptor's binding site. nih.govmdpi.com This interaction is analogous to the binding of the carboxylate group of GABA. The geometry of the phosphonic acid group allows for multiple points of contact, potentially leading to high-affinity binding.

Table 1: Predicted Key Interactions of this compound with the GABAA Receptor Binding Site

Ligand MoietyReceptor Residue (Hypothetical)Interaction Type
Piperidine Nitrogen (NH2+)Aspartate/GlutamateIonic Bond
Phosphonate Group (PO3H-)Arginine/LysineIonic Bond, Hydrogen Bond
Phosphonate Oxygen AtomsPolar Amino Acid ResiduesHydrogen Bonds

Elucidation of Molecular Mechanisms in Relevant Biological Pathways

The primary molecular mechanism of action for this compound is the modulation of inhibitory neurotransmission through the activation of GABAA receptors. patsnap.compatsnap.com As a GABA agonist analog, its binding to the GABAA receptor is expected to mimic the effect of GABA, which is the principal inhibitory neurotransmitter in the brain. wikipedia.org

This mechanism is central to the sedative, anxiolytic, and anticonvulsant effects associated with GABAA receptor agonists. wikipedia.org By enhancing GABAergic tone, compounds like this compound can counteract excessive neuronal activity that underlies conditions such as epilepsy and anxiety.

While the primary pathway involves GABAA receptor agonism, the structural similarity of this compound to other neuroactive compounds suggests potential interactions with other pathways. For instance, related phosphonic acid derivatives containing a piperazine (B1678402) ring, such as CPP (3-((+/-)-2-carboxypiperazin-4-yl)-propyl-1-phosphonic acid), are known to be potent and selective antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission. nih.govnih.gov This raises the possibility that this compound could also exhibit some activity at NMDA receptors, potentially blocking excitatory pathways. However, its primary and intended mechanism is believed to be through the potentiation of the inhibitory GABAergic system.

Selectivity and Promiscuity Profiling Across a Panel of Biological Targets

The selectivity profile of this compound is predicted to be centered on GABA receptors, given its design as a structural analog of GABA and isonipecotic acid. Its primary target is the GABAA receptor, where it is expected to act as an agonist. nih.gov However, like many small molecule ligands, the potential for off-target interactions, or promiscuity, exists.

On-Target Selectivity: Within the GABA receptor family, there are multiple subtypes (e.g., GABAA, GABAB, GABA-ρ). nih.govnih.gov The selectivity of this compound for GABAA receptors over GABAB receptors is a key aspect of its pharmacological profile. GABAB receptors are metabotropic G-protein coupled receptors with a different structure and mechanism of action. patsnap.comnih.gov While some GABA analogs show activity at both receptor types, many are designed for selectivity. The rigid piperidine ring constrains the conformation of the molecule, which can favor binding to the specific orthosteric site of the ionotropic GABAA receptors. nih.gov

Promiscuity and Off-Target Interactions: A comprehensive promiscuity profile for this compound is not extensively documented in public literature. However, based on its structure, several potential off-target interactions can be hypothesized:

NMDA Receptors: As previously mentioned, some piperidine and piperazine phosphonic acid derivatives are potent NMDA receptor antagonists. nih.govnih.govrndsystems.com Therefore, this compound might exhibit some affinity for the glutamate binding site on NMDA receptors, which could lead to anti-excitotoxic effects.

Other Neurotransmitter Receptors: The piperidine scaffold is a common motif in many centrally active drugs, and it can interact with a range of receptors, including dopamine and serotonin (B10506) receptors. mdpi.com However, the presence of the highly polar phosphonic acid group likely reduces the likelihood of strong interactions with many of these, which often have more hydrophobic binding pockets.

Enzymes Processing Phosphates/Carboxylates: The phosphonate group mimics a phosphate or carboxylate. This could lead to interactions with enzymes that have these groups as substrates, such as phosphatases or certain metabolic enzymes. mdpi.com For example, the antibiotic fosfomycin, a phosphonic acid derivative, inhibits the enzyme MurA in bacterial cell wall synthesis. wikipedia.org

The study of ligand-receptor interactions is complex, and even small changes to a chemical structure can alter its binding properties, leading to promiscuous interactions with multiple binding sites, both in the extracellular and transmembrane domains of receptors. nih.govmdpi.com

Table 2: Potential Biological Target Profile for this compound

Target ClassSpecific TargetPredicted ActivityConfidence Level
Primary Target GABAA ReceptorAgonistHigh
Potential Off-Targets GABAB ReceptorWeak Agonist/InactiveMedium
NMDA ReceptorAntagonistMedium
Phosphonate/Phosphate-binding enzymesInhibitorLow
Other CNS Receptors (e.g., Dopamine, Serotonin)Inactive/Weak AntagonistLow

Computational Chemistry and in Silico Modeling Approaches for Piperidin 4 Yl Phosphonic Acid Research

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govyoutube.com In the context of (Piperidin-4-yl)phosphonic acid, docking simulations are instrumental in predicting its binding mode and affinity to various protein targets. This is crucial for understanding its potential pharmacological effects.

The process involves preparing the 3D structure of both the ligand, this compound, and the target protein. The protein structure is often obtained from databases like the Protein Data Bank (PDB). researchgate.net Computational tools are then used to explore the conformational space of the ligand within the protein's binding site, calculating the binding energy for different poses. researchgate.netnih.gov For instance, studies on similar piperidine (B6355638) derivatives have successfully used molecular docking to identify key interactions with target proteins, such as Helicobacter pylori phosphoribosyl transferase. researchgate.net In such studies, thousands of derivatives can be virtually screened to identify lead compounds with optimal binding. researchgate.net

The results of molecular docking can reveal crucial interactions, such as hydrogen bonds and electrostatic interactions, that stabilize the ligand-protein complex. For example, in the docking of piperidin-4-one derivatives, specific functional groups were shown to be critical for binding to the target enzyme. researchgate.net This information is invaluable for the rational design of new this compound analogs with improved binding affinity and selectivity.

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational stability of this compound and the dynamics of its binding to target proteins over time. researchgate.net This method solves Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles vary with time.

For this compound, MD simulations can be used to analyze its conformational preferences in different environments, such as in aqueous solution. researchgate.net Understanding the conformational landscape of the piperidine ring is essential, as it can adopt various chair and boat conformations that influence its biological activity. acs.org

When applied to a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by molecular docking. nih.gov These simulations can reveal subtle changes in the protein and ligand conformations upon binding and provide insights into the flexibility of the binding site. nih.gov For example, MD simulations of other small molecules in complex with their protein targets have been used to confirm the stability of the docked conformation and to identify key residues involved in the interaction. nih.gov

Quantum Chemical Calculations of Electronic Structure, Reactivity, and pKa Values

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and physicochemical properties of this compound at the atomic level. These methods provide detailed information about the molecule's orbital energies, charge distribution, and reactivity indices.

DFT calculations can be used to determine the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability. For similar phosphonate (B1237965) compounds, DFT has been used to analyze their electronic properties and predict their reactivity. imist.ma

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound, QSAR models can be developed to predict the biological activity of its analogs based on their molecular descriptors. nih.govresearchgate.net

The first step in QSAR modeling is to generate a dataset of this compound derivatives with their experimentally determined biological activities. nih.gov Then, a wide range of molecular descriptors, such as electronic, steric, and hydrophobic properties, are calculated for each compound. researchgate.netnih.gov Statistical methods, like multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates these descriptors with the observed activity. researchgate.netnih.govmdpi.com

QSAR studies on other piperidine derivatives have successfully identified key structural features that influence their biological activity. nih.govnih.govnih.gov For example, a QSAR study on piperine (B192125) analogs identified the importance of the partial negative surface area and the molecular shadow in determining their inhibitory activity against a bacterial efflux pump. nih.gov Such models can guide the design of new this compound derivatives with enhanced potency and desired biological profiles.

Virtual Screening and Lead Identification Strategies Based on this compound Scaffolds

Virtual screening is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govsci-hub.box The this compound scaffold can serve as a starting point for virtual screening campaigns to discover novel lead compounds. researchgate.net

There are two main types of virtual screening: ligand-based and structure-based. researchgate.net In ligand-based virtual screening, a known active molecule is used as a template to search for other compounds with similar properties. sci-hub.box In structure-based virtual screening, molecular docking is used to screen a library of compounds against the 3D structure of a biological target. researchgate.net

Large chemical databases, such as those from ChemDiv, can be screened to identify molecules that are structurally similar to this compound or that are predicted to bind to its target. chemdiv.com This approach has been successfully used to identify novel inhibitors for various targets. chemdiv.com The hits from virtual screening are then prioritized for experimental testing, significantly accelerating the drug discovery process. nih.gov

Chemoinformatics and Data Mining for Analog Development

Chemoinformatics involves the use of computational methods to analyze and manage large datasets of chemical information. clinmedkaz.org In the context of this compound, chemoinformatics tools and data mining techniques can be applied to explore the chemical space around this scaffold and to design novel analogs with improved properties.

By mining chemical databases, researchers can identify commercially available building blocks that can be used to synthesize new derivatives of this compound. chemdiv.com Chemoinformatics can also be used to analyze the structure-activity relationships within a series of analogs, helping to identify key structural motifs that are important for biological activity.

Synthesis and Biological Evaluation of Piperidin 4 Yl Phosphonic Acid Derivatives and Prodrugs

Design and Synthesis of Chemically Modified Analogues with Enhanced Specificity or Potency

The inherent versatility of the piperidine (B6355638) ring and the phosphonic acid group allows for extensive chemical modification to enhance the potency and specificity of drug candidates. mdpi.com Researchers have synthesized a variety of analogues by introducing substituents at different positions of the piperidine ring and by modifying the phosphonic acid moiety.

A notable strategy involves the synthesis of analogues of isonipecotic acid, a GABAA agonist, by replacing the carboxylic acid group with phosphinic, methylphosphinic, or phosphonic acid groups. psu.edursc.org These modifications aim to create compounds with altered binding affinities and selectivities for GABA receptors. The synthesis often involves a Pudovik addition followed by a Barton deoxygenation and subsequent acidic hydrolysis to yield the target amino acids in good yields. psu.edursc.org

Furthermore, the piperidine scaffold has been incorporated into more complex heterocyclic systems. For instance, novel 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated as PI3Kδ inhibitors. rhhz.net The synthesis of these compounds starts from N-Boc-piperidine-4-carboxylic acid and proceeds through a multi-step sequence to construct the isoxazolopyrimidine core. rhhz.net Subsequent derivatization, such as the introduction of a 5-phenylurea group, has led to compounds with potent anti-proliferative activities against breast cancer cell lines and significant inhibitory activity against PI3Kδ. rhhz.net

Another approach has focused on developing potent N-methyl-D-aspartate (NMDA) receptor antagonists. A series of 3- and 4-(phosphonoalkyl)piperidine-2-carboxylic acids were prepared and evaluated for their ability to displace [3H]CPP binding, a selective marker for NMDA receptor ligands. nih.gov Among these, cis-4-(phosphonomethyl)piperidine-2-carboxylic acid and cis-4-(3-phosphonoprop-1-yl)piperidine-2-carboxylic acid demonstrated high potency as NMDA antagonists. nih.gov The incorporation of the piperidine ring was found to enhance potency by reducing conformational mobility compared to their acyclic counterparts. nih.gov

The following table summarizes the biological activity of selected (Piperidin-4-yl)phosphonic acid derivatives:

CompoundTargetActivity (IC50)Reference
Compound 20PI3Kδ0.286 µmol/L rhhz.net
Compound 21PI3Kδ0.452 µmol/L rhhz.net
cis-4-(phosphonomethyl)piperidine-2-carboxylic acid (11a)NMDA Receptor95 nM nih.gov
cis-4-(3-phosphonoprop-1-yl)piperidine-2-carboxylic acid (11c)NMDA Receptor120 nM nih.gov

Prodrug Strategies for Modulation of Pharmacokinetic Properties (conceptual aspects only)

The phosphonic acid group, while crucial for biological activity, often imparts poor pharmacokinetic properties, such as low cell permeability and oral bioavailability, due to its negative charge at physiological pH. nih.gov Prodrug strategies are therefore essential to mask the phosphonic acid moiety and improve its drug-like characteristics. acs.orgdntb.gov.ua

A common approach is the esterification of the phosphonic acid to form neutral, more lipophilic esters. nih.gov These esters can more readily cross cell membranes and are subsequently hydrolyzed by intracellular esterases to release the active phosphonic acid. nih.govmdpi.com Symmetrical diesters, such as dialkyl or dibenzyl esters, can be employed, although their stability and rate of cleavage can vary significantly. nih.gov

Acyloxyalkyl esters, like the pivaloyloxymethyl (POM) moiety, represent a successful class of phosphonate (B1237965) prodrugs. nih.gov These are enzymatically cleaved to a hydroxymethyl intermediate, which then spontaneously releases formaldehyde (B43269) to yield the active drug. nih.gov Another strategy involves the use of S-acyl-2-thioethyl (SATE) prodrugs. nih.gov

Phosphonoamidates, which involve the formation of an amide bond with an amino acid ester, offer another versatile prodrug approach. nih.govnih.gov The choice of the amino acid and the ester can be tailored to modulate the rate of cleavage and the release of the active drug. nih.gov For instance, mixed amidate/esters, where one hydroxyl group of the phosphonic acid is esterified and the other forms an amidate, have been explored. nih.gov The stereochemistry at the phosphorus atom introduced by this asymmetrical substitution can influence the rate of enzymatic cleavage. nih.gov

The general principle of these prodrug strategies is to create a temporarily masked version of the this compound derivative that can efficiently reach its target site before being converted to the active form. nih.govdntb.gov.ua

Structure-Based Drug Design Utilizing the this compound Scaffold

Structure-based drug design (SBDD) plays a pivotal role in the development of potent and selective inhibitors by leveraging the three-dimensional structures of target proteins. prismbiolab.com The this compound scaffold can serve as a key building block in SBDD, where its structural features are exploited to achieve optimal interactions with the active site of a target enzyme or receptor. prismbiolab.comnih.gov

In the context of PI3Kδ inhibitors, molecular docking studies have been instrumental in understanding the binding modes of 4-(piperid-3-yl)amino substituted 6-pyridylquinazoline derivatives. nih.gov These studies revealed that potent inhibitors form key hydrogen bond interactions within the PI3Kδ active site, which accounts for their high inhibitory activity. nih.gov Similarly, for novel N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives designed as VEGFR-2 inhibitors, molecular docking and dynamic simulations have elucidated crucial binding interactions with residues such as Cys919, Glu885, and Asp1046 in the VEGFR-2 active site. nih.gov

The this compound moiety can be strategically positioned within a molecule to interact with specific residues in a binding pocket. nih.gov For example, in the design of GABA receptor antagonists, docking studies with a homology model of the α1β2γ2 GABAA receptor suggested that the core scaffold of N2-substituted 5-(piperidin-4-yl)-3-hydroxypyrazole analogues can flip 180 degrees to accommodate the binding pocket. nih.gov

The ability to mimic the scaffold of a ligand peptide is another powerful SBDD approach. prismbiolab.com By using the this compound as a central scaffold, side chains corresponding to those of a natural peptide ligand can be attached to mimic its binding interactions. prismbiolab.com This "scaffold mimetic" approach allows for the design of compounds that can replicate the structure of a natural helix or other secondary structures, leading to high binding affinity and selectivity. prismbiolab.com

Exploration of Novel Pharmacophores Incorporating the Piperidin-4-yl Phosphonate Moiety

The versatility of the this compound scaffold allows for its incorporation into a wide range of novel pharmacophores, leading to the discovery of compounds with diverse biological activities. mdpi.comclockss.org

One strategy involves the conjugation of the piperidin-4-yl phosphonate moiety with other biologically active heterocycles. For instance, novel phosphonopyrazole, phosphonopyrimidine, and phosphonodiazepine compounds containing a coumarin (B35378) ring have been synthesized. clockss.org This was achieved through the cyclocondensation of a reactive β-phosphonyl-α,β-unsaturated ketone with various diamine reagents. clockss.org

Another approach is the development of curcumin (B1669340) mimics containing a 4-piperidone (B1582916) ring. nih.govsemanticscholar.org A series of 3,5-bis(arylidene)-4-piperidones attached to a diethyl[(aryl)methyl]phosphonate moiety were synthesized and showed notable antiproliferative properties against several human tumor cell lines. nih.gov

The Kabachnik-Fields reaction has been utilized to create novel sulfonamide-phosphonate conjugates. nih.gov This one-pot, three-component reaction of sulfapyridine, diethyl phosphite (B83602), and an aldehyde yielded sulfonamide-phosphonates that were evaluated as inhibitors of human carbonic anhydrase isoforms. nih.gov Several of these compounds exhibited potent and selective inhibition of hCA XII. nih.gov

Furthermore, the piperidine ring itself can be part of a larger, more complex scaffold. For example, the lactone-bridged scaffold of the monoterpene indole (B1671886) alkaloid alstoscholactine, which features a piperidine ring system, has been synthesized via an acid-catalyzed Prins cyclization/lactonization cascade. acs.org

Combinatorial Chemistry and Library Synthesis Approaches for Derivative Generation

Combinatorial chemistry and library synthesis are powerful tools for the rapid generation of a large number of derivatives from a common scaffold, such as this compound. This allows for the efficient exploration of structure-activity relationships (SAR) and the identification of lead compounds.

The synthesis of a series of 5-phenylurea derivatives of a 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine scaffold is an example of a library-based approach. rhhz.net By systematically varying the substituents on the phenylurea moiety, researchers were able to quickly generate a set of compounds for biological evaluation and establish preliminary SAR. rhhz.net

Similarly, the synthesis of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids represents a focused library designed to probe the requirements for NMDA receptor antagonism. nih.gov The variation in the length of the phosphonoalkyl chain allowed for a systematic investigation of the impact of this structural feature on biological activity. nih.gov

The development of novel sulfonamide-phosphonates through the three-component Kabachnik-Fields reaction is also amenable to a library synthesis approach. nih.gov By varying the aldehyde component, a library of 16 different sulfonamide-phosphonates was generated in good to excellent yields. nih.gov This enabled a comprehensive evaluation of their inhibitory properties against carbonic anhydrase isoforms. nih.gov

The use of solid-phase synthesis techniques can further enhance the efficiency of library generation. While not explicitly detailed in the provided context for this compound derivatives, this approach would allow for the attachment of the piperidine scaffold to a solid support, followed by the combinatorial addition of various building blocks to generate a large and diverse library of compounds for high-throughput screening.

Advanced Spectroscopic and Analytical Characterization Methodologies for Piperidin 4 Yl Phosphonic Acid Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of (Piperidin-4-yl)phosphonic acid. Both solution-state and solid-state NMR provide invaluable insights into the molecular framework and intermolecular interactions.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Multi-dimensional NMR techniques are instrumental in unequivocally assigning the proton (¹H) and carbon (¹³C) signals of the piperidine (B6355638) ring and confirming the connectivity to the phosphonic acid group.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY spectra would show correlations between adjacent protons on the piperidine ring, aiding in the assignment of the axial and equatorial protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is essential for assigning the chemical shifts of the carbon atoms in the piperidine ring based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect longer-range couplings between carbon and proton atoms (typically 2-3 bonds). This is particularly useful for confirming the attachment of the phosphonic acid group to the C4 position of the piperidine ring by observing correlations between the C4 proton and the phosphorus atom, as well as between the protons on C3 and C5 and the C4 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In the context of this compound, NOESY can help determine the stereochemistry and conformation of the piperidine ring by identifying through-space interactions between axial and equatorial protons.

Depending on the pH of the medium, ¹³P NMR spectra of 4-aminopiperid-4-yl phosphonic acids may show one or two phosphorus signals, which indicates a slow conformational ring interconversion. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Piperidine Ring of this compound Derivatives

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C2/C6 (equatorial)~3.45 (m)~43.4 (d)
C2/C6 (axial)~2.95 (m)
C3/C5~2.10 (m)
C4~2.0 (m)~33.6 (d)

Note: Data is based on a derivative, methyl(piperidin-4-yl)phosphinic acid hydrochloride, and serves as an illustrative example. psu.edu 'd' denotes a doublet, and 'm' denotes a multiplet. The coupling of the carbon signals with the phosphorus atom is a key characteristic.

Solid-State NMR for Polymorph Characterization

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the different crystalline forms (polymorphs) of this compound. Polymorphism can significantly impact the physical and chemical properties of a compound.

¹H → ³¹P cross-polarization magic angle spinning (CP-MAS) ssNMR experiments can reveal distinct resonances for different phosphorus environments within the crystal lattice. nih.gov The chemical shifts and line widths of the ³¹P signals provide information about the local environment of the phosphonic acid group, including hydrogen bonding interactions. nih.gov Furthermore, techniques like ¹H-¹H double quantum-single quantum (DQ-SQ) can probe the spatial proximity of molecules in the solid state, helping to elucidate the packing arrangements in different polymorphs. nih.gov

Mass Spectrometry (MS) Techniques for Purity Assessment and Molecular Formula Confirmation

Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental composition of this compound and for assessing its purity.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula of a compound. For this compound (C₅H₁₂NO₃P), HRMS can distinguish its exact mass from other compounds with the same nominal mass. researchgate.net This technique is crucial for confirming the identity of the synthesized compound.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

Adductm/z (mass to charge ratio)
[M+H]⁺166.06276
[M+Na]⁺188.04470
[M-H]⁻164.04820

Source: PubChemLite. uni.lu These values are predicted and can be used to confirm experimental results.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the [M+H]⁺ ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. The fragmentation pattern is characteristic of the molecule and can be used to confirm the connectivity of the piperidine ring and the phosphonic acid group. For instance, the loss of water (H₂O) or the phosphonic acid group are expected fragmentation pathways that can be monitored.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy) for Functional Group Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman spectroscopy, offers a non-destructive method for identifying the functional groups present in this compound. nih.govamericanpharmaceuticalreview.com These two techniques are complementary, as some vibrational modes may be more active in IR while others are more prominent in Raman spectra. americanpharmaceuticalreview.com

The characteristic vibrations of the P=O, P-O-H, O-H, N-H, and C-H bonds can be identified. nih.gov For example, the strong absorption band associated with the P=O stretching vibration is a key indicator of the phosphonic acid moiety. The positions and shapes of the O-H and N-H stretching bands can provide insights into hydrogen bonding interactions within the molecule. nih.gov

Table 3: Characteristic Vibrational Frequencies for Functional Groups in Phosphonic Acids

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)
P=OStretching1300 - 1100
P-OStretching1100 - 900
O-H (of P-OH)Stretching2700 - 2500 (broad)
N-H (piperidine)Stretching3500 - 3300
C-H (piperidine)Stretching3000 - 2850

Note: These are general ranges and the exact positions of the bands for this compound will depend on its specific chemical environment and physical state.

In studies of related phosphonic heterocycles, IR and Raman spectroscopy have been used to suggest a chair-conformed heterocyclic structure and to show no evidence of a dimeric structure. researchgate.net

X-ray Crystallography for Solid-State Structure Determination of this compound and its Complexes

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and conformational details, which are crucial for understanding the intermolecular interactions and packing of "this compound" in its solid state. The process involves irradiating a single crystal of the compound with a focused X-ray beam and analyzing the resulting diffraction pattern.

For "this compound," a successful crystallographic analysis would reveal the conformation of the piperidine ring, which typically adopts a chair conformation to minimize steric strain. chemrevlett.com It would also precisely define the geometry of the phosphonic acid group and its orientation relative to the piperidine ring. Furthermore, the analysis would elucidate the hydrogen-bonding network, which is expected to be extensive due to the presence of the acidic P-OH groups and the basic piperidine nitrogen atom. These interactions govern the crystal packing and ultimately influence the compound's physical properties, such as melting point and solubility.

When "this compound" acts as a ligand to form metal complexes, X-ray crystallography is essential for characterizing the coordination geometry. Studies on related phosphonate (B1237965) ligands show they can coordinate to metal centers through the oxygen atoms of the phosphonate group, leading to the formation of diverse and intricate structures, including metal-organic frameworks. researchgate.netnih.gov The analysis of such complexes would provide data on the coordination number of the metal ion, the geometry of the coordination sphere, and how the piperidine phosphonic acid ligand bridges between metal centers.

While specific crystal structure data for the parent molecule, this compound, is not widely available in published literature, the crystallographic parameters for related heterocyclic and phosphonic acid-containing structures provide a reference for expected outcomes. The refinement of a crystal structure is typically evaluated by the R-factor and goodness-of-fit (GooF) parameters, with modern refinements achieving low R-values, indicating a good match between the experimental diffraction data and the final structural model. mdpi.com

Table 1: Representative Crystallographic Data for a Related Heterocyclic Compound This table presents example data for a substituted piperidine derivative to illustrate typical crystallographic parameters, as specific data for this compound is not publicly documented.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.931
b (Å)10.970
c (Å)14.797
α (°)90
β (°)98.62
γ (°)90
Volume (ų)900.1
Z (molecules/unit cell)4
R-factor~0.05

Data adapted from a representative structure of a substituted indole (B1671886) derivative for illustrative purposes. mdpi.com

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Enantiomeric Separations

Chromatographic methods are paramount for assessing the purity of "this compound" and for separating its potential enantiomers. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this non-volatile and polar compound, while Gas Chromatography (GC) would typically require derivatization to increase its volatility.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for the purity analysis of non-volatile organic compounds. For "this compound," a reversed-phase HPLC (RP-HPLC) method would likely be employed. rsc.orgjapsonline.com In this setup, a non-polar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acid modifier such as formic acid or acetic acid to ensure good peak shape. rsc.org

The purity of a sample is determined by injecting a solution and monitoring the eluent with a suitable detector, commonly a UV detector or a mass spectrometer (LC-MS). rsc.org A pure sample should ideally yield a single, sharp peak. The presence of other peaks indicates impurities, and their relative area percentages can be used to quantify the purity level. Method validation would involve assessing parameters like linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). japsonline.com

Enantiomeric Separations by Chiral HPLC

Since the piperidine ring of "this compound" does not inherently possess a chiral center, the parent molecule is achiral. However, if the piperidine ring is substituted in a way that creates stereocenters, a racemic mixture could result. In such cases, chiral HPLC is the preferred method for separating the enantiomers. nih.gov This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. The development of a chiral separation method involves screening various CSPs and mobile phase compositions to achieve baseline resolution of the enantiomeric peaks. nih.gov

Gas Chromatography (GC)

Direct analysis of the highly polar and non-volatile "this compound" by GC is challenging. Therefore, derivatization is a necessary prerequisite to increase its volatility and thermal stability. The phosphonic acid and the secondary amine functionalities can be converted into less polar, more volatile esters and amides, for example, through silylation or acylation. Once derivatized, the compound can be analyzed on a standard GC system, typically equipped with a capillary column and a flame ionization detector (FID) or a mass spectrometer (GC-MS). nih.gov The method would provide information on purity and could potentially separate diastereomers if multiple chiral centers are present.

Table 2: Illustrative HPLC Method Parameters for Analysis of a Polar Heterocyclic Compound This table provides an example of typical HPLC conditions that could be adapted for the purity analysis of this compound.

ParameterCondition
Instrument Agilent 1260 Infinity or similar
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) rsc.org
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min rsc.org
Column Temperature 30 °C rsc.org
Detection UV at 210 nm or Mass Spectrometry (ESI+)
Injection Volume 10 µL

Medicinal Chemistry Applications and Pharmacological Research Trajectories for the Piperidin 4 Yl Phosphonic Acid Scaffold

Role in Preclinical Drug Discovery and Lead Optimization

The (piperidin-4-yl)phosphonic acid scaffold plays a crucial role in preclinical drug discovery and lead optimization by providing a versatile framework for developing potent and selective inhibitors of various enzymes and receptors. The piperidine (B6355638) ring, a common fragment in drug design, offers opportunities for substitution to modulate physicochemical properties and target engagement. mdpi.com The phosphonic acid group, a bioisostere of the carboxylic acid group, can enhance binding affinity and improve pharmacokinetic profiles. ontosight.ai

An example of lead optimization involving a related scaffold is the development of phosphoinositide 3-kinase (PI3K) inhibitors. nih.gov In one study, a lead compound with a phenol (B47542) moiety suffered from rapid glucuronidation. nih.gov Through structure-activity relationship (SAR) studies and computational modeling, an aminopyrimidine group was identified as a suitable bioisostere for the phenol, leading to the development of derivatives with improved metabolic stability and potent in vivo tumor growth inhibition. nih.gov

Identification of Novel Therapeutic Avenues Through Target-Specific Ligands

The development of target-specific ligands based on the this compound scaffold has been instrumental in identifying novel therapeutic avenues. By designing compounds that selectively interact with specific biological targets, researchers can probe the function of these targets and explore their potential as drug targets. nih.gov

One area of interest is the development of ligands for G protein-coupled receptors (GPCRs), a large family of receptors involved in a wide range of physiological processes. The this compound scaffold has been incorporated into ligands targeting various GPCRs, with the aim of developing novel treatments for neurological and psychiatric disorders.

Another important area of research is the development of enzyme inhibitors. The phosphonic acid group can act as a transition-state analog inhibitor of certain enzymes, such as proteases and phosphatases. For example, derivatives of this compound have been investigated as inhibitors of matrix metalloproteinases (MMPs), a family of enzymes involved in tissue remodeling and cancer metastasis.

The following table provides examples of target-specific ligands incorporating the piperidine scaffold and their potential therapeutic applications.

TargetLigand TypePotential Therapeutic Application
CDC42Pyrimidine-based inhibitorsAnticancer nih.gov
NLRP3 Inflammasome1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivativesAnti-inflammatory unito.it
Cholinesterases (AChE and BChE)3,5-Bis(ylidene)-4-piperidonesAlzheimer's disease nih.gov
Topoisomerase I and IIα3,5-di[(E)-arylidene]-1-[3-(4-methylpiperazin-1-yl)alkyl]piperidin-4-onesAnticancer nih.gov

Scaffold Hopping and Bioisosteric Replacement Studies for Improved Biological Profiles

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry to discover novel compounds with improved biological profiles. Scaffold hopping involves replacing the core structure of a known active compound with a different, but functionally equivalent, scaffold. Bioisosteric replacement refers to the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a similar biological activity.

The this compound scaffold has been a subject of such studies. For example, the piperidine ring can be replaced with other heterocyclic systems to explore new chemical space and potentially improve properties like target selectivity or metabolic stability. Similarly, the phosphonic acid group can be replaced with other acidic functional groups, such as carboxylic acids or tetrazoles, to modulate the acidity and binding interactions of the molecule. unito.it

In the context of PI3K inhibitors, aminopyrimidine was successfully used as a bioisostere for a phenol group to overcome metabolic instability. nih.gov This highlights how strategic bioisosteric replacements can lead to compounds with enhanced drug-like properties.

Development of Chemical Probes for Biological Research and Target Validation

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. The this compound scaffold has been utilized in the development of chemical probes for target validation and to elucidate biological pathways.

These probes can be designed to be fluorescently labeled or to carry a reactive group for covalent modification of the target protein. By using such probes, researchers can visualize the localization of the target protein within cells, identify its binding partners, and study the downstream effects of its modulation.

For instance, a series of 3,5-bis(benzylidene)-4-piperidones were converted into their corresponding 1-phosphono derivatives. nih.gov These N-phosphono compounds, being more hydrophilic, showed potent cytotoxic activities against various cancer cell lines, with some exhibiting sub-micromolar IC50 values. nih.gov Such potent compounds could serve as starting points for the development of chemical probes to investigate the mechanisms of their cytotoxic effects.

Exploration of this compound as a Building Block in Complex Molecular Architectures

The this compound moiety serves as a valuable building block in the synthesis of more complex molecular architectures. Its bifunctional nature, with a secondary amine and a phosphonic acid group, allows for its incorporation into larger molecules through various chemical transformations.

For example, the piperidine nitrogen can be acylated, alkylated, or used in reductive amination reactions to attach different substituents. mdpi.com The phosphonic acid group can be coupled with alcohols to form esters or with amines to form phosphonamidates. These reactions enable the construction of diverse libraries of compounds for high-throughput screening and drug discovery programs.

Recent research has shown the use of piperidine derivatives in the construction of various complex heterocyclic systems, including spiropiperidines and condensed piperidines. mdpi.com The versatility of the this compound building block makes it a valuable tool for medicinal chemists in the quest for new and effective therapeutic agents.

Future Research Directions and Unexplored Avenues for Piperidin 4 Yl Phosphonic Acid

Integration with Advanced High-Throughput Screening Technologies for Novel Applications

The evolution of high-throughput screening (HTS) has revolutionized drug discovery by enabling the rapid testing of vast compound libraries. yu.edu Integrating (Piperidin-4-yl)phosphonic acid and its derivatives into advanced HTS platforms could unveil novel biological activities and therapeutic applications.

Diversity-based HTS, for instance, could efficiently screen libraries containing the this compound scaffold against a wide array of biological targets. nih.gov This approach, which prioritizes structural diversity, increases the probability of identifying novel hit compounds. nih.gov Furthermore, the development of specialized HTS assays, such as mechanism-based fluorescent assays, can provide powerful tools for discovering specific inhibitors for challenging targets. nih.gov The amenability of such assays to miniaturization in high-density formats (e.g., 1536-well plates) allows for large-scale screening campaigns. nih.gov The data generated from these screens can then be used to build and train predictive machine-learning models, further accelerating the discovery process. drugbank.com

Application in Chemoproteomics and Target Deconvolution Studies

Chemoproteomics aims to elucidate the interactions of small molecules with proteins on a global scale within complex biological systems. The this compound scaffold can be chemically modified to create probes for use in these studies. By incorporating reporter tags, such as biotin (B1667282) or fluorescent dyes, researchers can identify the specific protein targets of this compound and its analogs.

These probes can be utilized in activity-based protein profiling (ABPP) to map the active sites of enzymes that interact with the phosphonic acid moiety. Target deconvolution, the process of identifying the specific molecular target responsible for a compound's observed phenotypic effect, is a critical step in drug development. Chemoproteomic strategies will be instrumental in clarifying the mechanism of action of any biologically active derivatives of this compound.

Potential in Multi-Target Ligand Design and Polypharmacology Research

The concept of "one drug, one target" is increasingly being challenged by the understanding that complex diseases often involve multiple biological pathways. Polypharmacology, the design of single chemical entities that can modulate multiple targets, is emerging as a promising therapeutic strategy. The piperidine (B6355638) ring is a prevalent fragment in a wide range of pharmaceuticals, suggesting its versatility in interacting with diverse biological targets. mdpi.com

The this compound scaffold, by combining the features of the piperidine ring and the phosphonic acid group, presents an attractive starting point for the design of multi-target ligands. For example, derivatives could be designed to simultaneously inhibit key enzymes in different but related pathological pathways. This approach could lead to more effective and robust therapeutic agents with potentially reduced chances of drug resistance.

Exploration of Novel Chemical Biology Tools Based on the this compound Core

The unique physicochemical properties of the phosphonic acid group make it a valuable component for developing novel chemical biology tools. Phosphonic acids are known bioisosteres of carboxylic acids and can act as effective mimics in biological systems. psu.edu This property can be exploited to design probes that target specific biological processes.

For instance, caged compounds based on the this compound core could be developed. These molecules are chemically modified to be inactive until a specific stimulus, such as light, releases the active form. This allows for precise spatial and temporal control of biological activity, enabling detailed studies of cellular signaling pathways. Furthermore, the development of acid-catalyzed cascade reactions could provide efficient synthetic routes to complex molecules incorporating the this compound scaffold. acs.org

Emerging Roles in Materials Science or Bioanalytical Applications

The potential applications of this compound are not limited to the life sciences. The phosphonic acid moiety is known for its ability to bind to metal oxides, suggesting potential applications in materials science. Derivatives of this compound could be used to modify the surface of materials, imparting new properties such as biocompatibility or specific binding capabilities for use in biosensors.

In the realm of bioanalytical applications, the compound could serve as a building block for the synthesis of novel organic buffers or as a component in separation sciences. biosynth.com Its predicted collision cross section values, which can be calculated using computational methods, provide valuable information for its identification and characterization in complex mixtures using ion mobility-mass spectrometry. uni.luuni.lu

Q & A

Q. What are the common synthetic routes for (piperidin-4-yl)phosphonic acid, and how do reaction conditions influence yield?

this compound can be synthesized via direct phosphorylation of piperidine derivatives or through hydrolysis of phosphonate esters. A key method involves reacting piperidin-4-yl precursors with phosphorous acid (H₃PO₃) under acidic conditions, where temperature and pH critically impact purity and yield. For example, the McKenna procedure (bromotrimethylsilane-mediated dealkylation of dialkyl phosphonates followed by methanolysis) is effective for generating phosphonic acids with minimal side products . Optimization of stoichiometry and solvent polarity is essential to avoid cross-contamination from intermediates.

Q. How is this compound detected and quantified in complex matrices like plant tissues?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting phosphonic acid derivatives in biological samples. For accurate quantification, laboratories must account for matrix effects by using isotope-labeled internal standards (e.g., deuterated analogs). Reporting thresholds vary by region (e.g., RLs range from 0.01–0.2 mg/kg in the EU), and results must differentiate between phosphonic acid originating from fosetyl-Al degradation versus environmental uptake . Conversion factors (e.g., molecular weight ratios) are applied to express phosphonic acid residues as fosetyl equivalents for regulatory compliance .

Q. What structural features make this compound suitable for medicinal chemistry applications?

The compound’s phosphonic acid group mimics phosphate moieties in biomolecules, enabling competitive inhibition of enzymes like alkaline phosphatases. Its piperidine ring provides conformational rigidity, enhancing binding affinity to target proteins. Studies highlight its utility in bone-targeting drug delivery due to strong chelation with calcium ions in hydroxyapatite .

Advanced Research Questions

Q. How do electrostatic interactions between this compound and ionomers affect proton conductivity in fuel cell membranes?

Molecular dynamics simulations reveal that the phosphonic acid group in this compound forms compact coordination structures with hydronium ions, which slow proton diffusion in perfluorinated sulfonic acid (PFSA) membranes. This contrasts with sulfonic acid groups, where weaker interactions allow faster ion transport. Hybrid membranes incorporating both groups require balancing electrostatic effects to optimize conductivity and mechanical stability .

Q. What experimental strategies resolve contradictions in phosphonic acid residue data from organic farming studies?

Discrepancies arise from legacy residues (e.g., fosetyl-Al applied pre-conversion to organic farming) versus fraudulent use. Isotopic labeling (e.g., δ¹⁸O analysis) can trace phosphonic acid origins: natural microbial synthesis shows distinct isotopic signatures compared to synthetic sources. Longitudinal studies on perennial crops (e.g., vineyards) further clarify accumulation patterns, as residues persist for years post-application .

Q. How does the coordination chemistry of this compound influence its role in supramolecular material design?

The phosphonic acid moiety acts as a tridentate ligand, forming stable complexes with transition metals (e.g., Fe³⁺, Cu²⁺). This property is exploited in metal-organic frameworks (MOFs) for catalytic or sensing applications. For instance, functionalizing MOF surfaces with this compound enhances CO₂ adsorption selectivity due to synergistic acid-base interactions .

Methodological Considerations

  • Sample Preparation : For residue analysis, homogenize plant tissues in acetonitrile:water (80:20) with 0.1% formic acid to stabilize phosphonic acid .
  • Synthetic Optimization : Use anhydrous conditions and inert atmospheres to prevent oxidation during phosphorylation reactions .
  • Data Validation : Cross-reference LC-MS/MS results with ion chromatography for anions (e.g., PO₃³⁻) to confirm detection specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.